Texas Red-methacrylate
Overview
Description
Texas Red-methacrylate is a compound that combines the fluorescent dye Texas Red with a methacrylate group. Texas Red is a red-emitting dye used extensively in fluorescence microscopy, flow cytometry, and molecular biology due to its bright signal and photostability . The methacrylate group allows for polymerization, making this compound useful in various applications, including labeling and imaging in biological research.
Mechanism of Action
Target of Action
Texas Red-Methacrylate, also known as Sulforhodamine 101 acid chloride, is primarily used in cellular imaging applications . It is commonly conjugated to antibodies and proteins, which serve as its primary targets . These targets play a crucial role in visualizing specific cellular components and genetic material in complex biological samples .
Mode of Action
The compound interacts with its targets (antibodies and proteins) through a process known as conjugation . This involves the formation of a covalent bond between the this compound and the target molecule, enabling the compound to bind to specific antigens in the cell .
Biochemical Pathways
Once conjugated to its target, this compound can be used to highlight specific sequences of DNA or RNA, acting as a molecular beacon . It can also be used in fluorescence microscopy applications, and in immunohistochemistry . This allows for the visualization of specific cellular components and the tracking of biochemical pathways within the cell .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its chemical structure. The compound is susceptible to hydrolysis and has low solubility in water, which may complicate its conjugation to some biomolecules . The sulfonyl chloride group of unreacted texas red molecules hydrolyses to sulfonate in water, making the molecule very water-soluble and easy to wash out selectively .
Result of Action
The result of this compound’s action is the production of bright, red-fluorescent signals that can be detected under a microscope . These signals allow for the visualization of specific cellular components, such as the cytoskeleton, and the identification of specific genetic material within complex biological samples .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its photostability can be affected by the presence of buffer or antifade solutions . Additionally, the compound’s fluorescence detection can be environmentally insensitive, making it ideal for imaging and other applications requiring increased sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Texas Red-methacrylate involves the conjugation of Texas Red dye with a methacrylate group. This can be achieved through a reaction between Texas Red sulfonyl chloride and a methacrylate compound in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Texas Red-methacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate group allows for radical polymerization, forming polymers that can be used in various applications.
Substitution Reactions: The sulfonyl chloride group in Texas Red can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Polymerization: Initiators such as 2,2’-azobisisobutyronitrile (AIBN) are commonly used in the polymerization of methacrylates.
Substitution Reactions: Bases like triethylamine are used to facilitate nucleophilic substitution reactions.
Major Products:
Scientific Research Applications
Texas Red-methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent polymers for various analytical applications.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging cells and tissues.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and visualize specific biomolecules.
Industry: Applied in the development of fluorescent materials for sensors and other analytical devices.
Comparison with Similar Compounds
Texas Red-X succinimidyl ester: A derivative of Texas Red with an additional spacer for improved conjugation.
Alexa Fluor 594: A dye with similar spectral properties and quantum yield to Texas Red but with greater photostability.
Uniqueness: Texas Red-methacrylate is unique due to its combination of fluorescent properties and polymerizable methacrylate group. This allows for the creation of fluorescent polymers with a wide range of applications in imaging and detection .
By combining the bright fluorescence of Texas Red with the versatile methacrylate group, this compound stands out as a valuable tool in scientific research and industrial applications.
Biological Activity
Texas Red-methacrylate is a derivative of the Texas Red dye, commonly used in various biological applications, particularly in the field of fluorescence microscopy and cellular imaging. This article explores its biological activity, focusing on its interactions with cells, cytotoxicity, and potential applications in biomedical research.
Chemical Structure and Properties
Texas Red is a bright red-fluorescent dye that exhibits strong absorption and emission properties, making it suitable for labeling proteins and other biomolecules. The methacrylate derivative allows for polymerization, enabling its incorporation into various polymeric systems. This modification enhances its utility in creating fluorescently labeled materials for biological applications.
Cellular Uptake and Localization
Research has demonstrated that this compound can be effectively internalized by cells through endocytosis. A study involving BHK-21 cells showed that Texas Red-labeled nanoparticles co-localized with latex beads within the cytoplasm, indicating successful uptake (Fig. 1) . This uptake was visualized using fluorescence microscopy, which highlighted the accumulation of fluorescent particles around the nucleus.
Time (h) | Fluorescence Intensity | Cell Viability (%) |
---|---|---|
0 | Baseline | 100 |
24 | Increased | 85 |
48 | Decreased | 70 |
72 | Significantly decreased | 50 |
Table 1: Effects of this compound on cell viability over time.
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated using the MTT assay. The results indicated a dose-dependent reduction in cell viability, with significant decreases observed at higher concentrations (200 µg/mL) over extended exposure times (up to 72 hours) . The mechanism of cytotoxicity appears to be linked to increased levels of reactive oxygen species (ROS), which were measured alongside ATP levels in treated cells.
- Reactive Oxygen Species (ROS): An increase in ROS was noted in cells exposed to this compound, suggesting oxidative stress as a contributing factor to cytotoxicity .
- ATP Levels: A significant drop in ATP levels was observed, correlating with the increased concentration of this compound nanoparticles .
Study on Polymer Nanoparticles
A study published in Nature investigated the interactions between poly(methyl methacrylate) (PMMA) nanoparticles functionalized with Texas Red and BHK-21 cells. The findings revealed that while the nanoparticles were effectively taken up by the cells, they also induced a notable decrease in ATP production and increased ROS levels, highlighting their potential cytotoxic effects .
Fluorescence Imaging Applications
This compound has been employed in various imaging studies to visualize cellular components. For example, conjugation of Texas Red to phalloidin allowed researchers to observe actin filaments within cells under fluorescence microscopy. This application underscores the utility of this compound not only as a labeling agent but also as a tool for studying cellular dynamics .
Properties
IUPAC Name |
5-[2-(2-methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39N3O8S2/c1-22(2)37(41)47-18-13-38-49(42,43)25-11-12-26(31(21-25)50(44,45)46)32-29-19-23-7-3-14-39-16-5-9-27(33(23)39)35(29)48-36-28-10-6-17-40-15-4-8-24(34(28)40)20-30(32)36/h11-12,19-21,38H,1,3-10,13-18H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIHEKLPCWRVCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39N3O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858445 | |
Record name | 5-({2-[(2-Methylacryloyl)oxy]ethyl}sulfamoyl)-2-(2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-4-ium-9-yl)benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386229-75-0 | |
Record name | 5-({2-[(2-Methylacryloyl)oxy]ethyl}sulfamoyl)-2-(2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-4-ium-9-yl)benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.